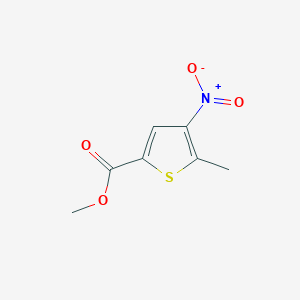![molecular formula C13H9NO3 B1594190 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 86345-44-0](/img/structure/B1594190.png)
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound. It is related to the class of compounds known as furo[3,2-b]pyrroles . The molecular formula of this compound is C13H9NO3 .
Synthesis Analysis
The synthesis of a similar compound, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, has been described in literature . The compound was synthesized by reacting with methyl iodide, benzyl chloride, or acetic anhydride, which gave N-substituted products . By hydrolysis of these compounds, the corresponding acids were formed .Chemical Reactions Analysis
The compound methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, which is structurally similar to “2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid”, has been reported to undergo several reactions . These include reactions with methyl iodide, benzyl chloride, or acetic anhydride to give N-substituted products .Scientific Research Applications
Synthesis and Chemical Reactions
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. The compound can undergo various chemical transformations. For instance, it can be transformed into N-substituted products, carbohydrazides, and undergo hydrolysis to form corresponding acids (Gajdoš et al., 2005). Another study showed the effect of microwave irradiation on the reactions of these compounds, providing insights into more efficient synthesis methods (Gašparová et al., 2008).
Structural and Aromatic Properties
Research on the aromaticity and structural characteristics of derivatives of 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been conducted. Studies involve X-ray diffraction and computational methods to understand the aromatic character and stability of these compounds, which is crucial for their potential applications (Cyrański et al., 2001).
Biological Activity
The potential biological activity of furo[3,2-b]pyrrole derivatives has been a topic of research. Some studies have focused on the antibacterial properties of these compounds, which could have implications for the development of new pharmaceutical agents (Zemanov et al., 2017). Additionally, their effects on photosynthetic electron transport and chlorophyll content have been investigated, suggesting potential applications in agricultural or environmental sciences (Gaparová et al., 2005).
Future Directions
The future directions for research on “2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further exploration of its synthesis, reactions, and potential applications. Given the reported biological activity of related compounds , it could be interesting to investigate its potential for medicinal or pharmaceutical applications.
properties
IUPAC Name |
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXIFUGEUZCJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006724 | |
| Record name | 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
CAS RN |
86345-44-0 | |
| Record name | 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086345440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 86345-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



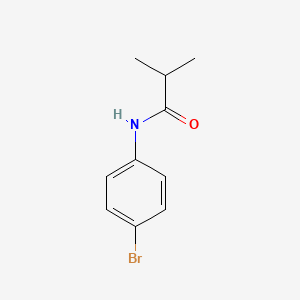
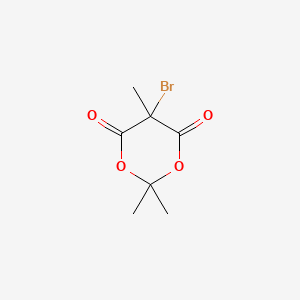
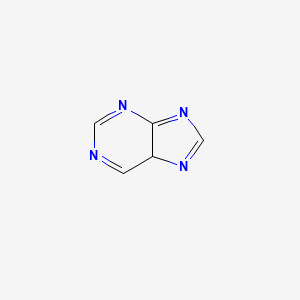
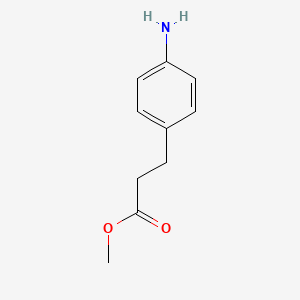
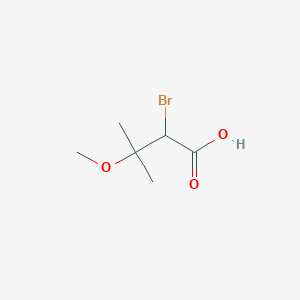
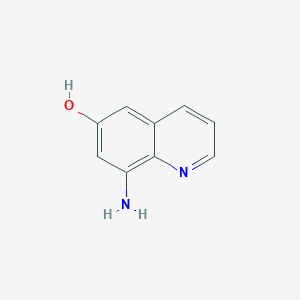
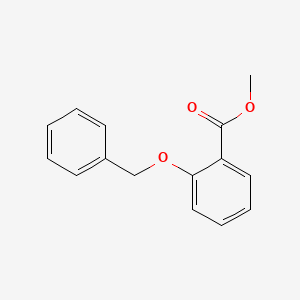
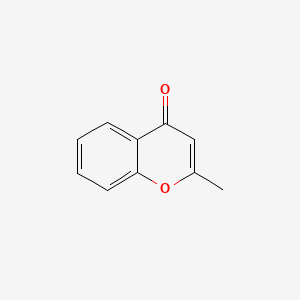
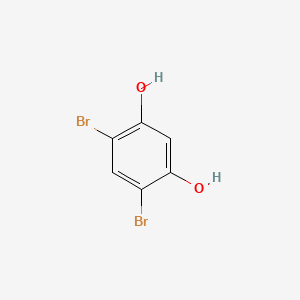
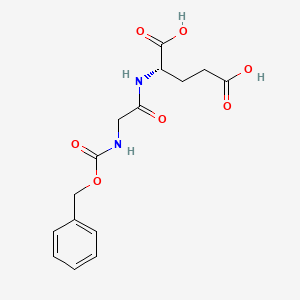
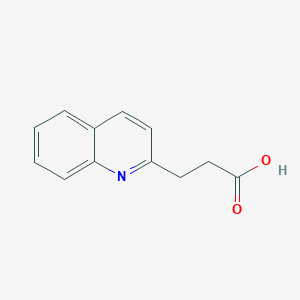
![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
